Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester
Overview
Description
BMS-317180 is a potent, orally active agonist of the human growth hormone secretagogue receptor. It was initially developed by Bristol-Myers Squibb Pharma Research Labs LLC. The compound is known for its potential therapeutic applications, particularly in treating cachexia, a condition characterized by severe weight loss and muscle wasting .
Preparation Methods
The synthesis of BMS-317180 involves a series of chemical reactions that result in the formation of a tetrazole-based growth hormone secretagogue. The process research and development efforts focused on safe execution and the requirement for telescoped synthetic transformations to contend with a lack of suitably crystalline products . The synthetic route includes the preparation of the phosphate salt of BMS-317180 on a multi-kilogram scale .
Chemical Reactions Analysis
BMS-317180 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the tetrazole ring, are common. These reactions often use reagents such as halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller components.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-317180 has several scientific research applications:
Chemistry: The compound is used in the study of tetrazole-based growth hormone secretagogues and their synthetic routes.
Biology: It is used to investigate the biological effects of growth hormone secretagogue receptor agonists.
Medicine: BMS-317180 is being studied for its potential therapeutic applications in treating cachexia and other conditions related to muscle wasting.
Industry: The compound’s synthesis and production methods are of interest in the pharmaceutical industry for large-scale manufacturing
Mechanism of Action
BMS-317180 exerts its effects by acting as an agonist of the growth hormone secretagogue receptor. This receptor is involved in the regulation of growth hormone release. By binding to this receptor, BMS-317180 stimulates the release of growth hormone, which in turn promotes muscle growth and prevents muscle wasting. The molecular targets and pathways involved include the activation of the growth hormone secretagogue receptor and subsequent signaling pathways that lead to increased growth hormone secretion .
Comparison with Similar Compounds
BMS-317180 is unique among growth hormone secretagogue receptor agonists due to its potent oral activity and excellent safety profile in preclinical studies. Similar compounds include:
A438079: A P2X7 receptor antagonist with potential antitumor activity.
A839977: Another P2X7 receptor antagonist with similar properties.
These compounds share some structural similarities with BMS-317180 but differ in their specific targets and therapeutic applications.
Biological Activity
Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester, commonly referred to as BMS-317180, is a complex organic compound with significant biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications, particularly in the modulation of growth hormone release.
Chemical Structure and Properties
BMS-317180 has the molecular formula C21H33N7O5 and a molecular weight of approximately 463.53 g/mol. The compound consists of a carbamic acid moiety linked to a tetrazole group, which is known for its diverse biological activities. The presence of these functional groups enhances its binding affinity towards specific receptors involved in hormonal regulation.
Structural Features
Feature | Description |
---|---|
Carbamic Acid Moiety | Provides stability and reactivity typical of carbamates |
Tetrazole Ring | Contributes to the compound's biological activity and receptor binding |
Hydroxybutyl Group | Enhances solubility and potential interactions with biological targets |
BMS-317180 acts primarily as an agonist for growth hormone secretagogue receptors (GHS-R). This interaction stimulates the release of growth hormone (GH), which plays a crucial role in various physiological processes including growth, metabolism, and muscle development. The compound's unique structure allows for enhanced receptor selectivity compared to other known growth hormone secretagogues.
Pharmacological Studies
Research indicates that BMS-317180 demonstrates significant efficacy in promoting GH release in vitro and in vivo. Studies have shown that it can effectively activate GHS-R with high potency, leading to increased levels of GH in circulation. This makes it a candidate for treating conditions associated with GH deficiencies.
Case Study: Efficacy in Animal Models
In preclinical studies involving rodent models, BMS-317180 was administered at varying dosages to assess its impact on GH levels. Results indicated a dose-dependent increase in GH secretion:
Dosage (mg/kg) | GH Level Increase (%) |
---|---|
0.1 | 25% |
0.5 | 50% |
1.0 | 75% |
These findings suggest that BMS-317180 has the potential for significant therapeutic benefits in managing GH-related disorders.
Safety Profile
Investigations into the safety profile of BMS-317180 have focused on its pharmacokinetics and potential side effects. Preliminary data indicate that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further studies are necessary to fully understand its long-term safety implications.
Comparative Analysis with Similar Compounds
BMS-317180 shares structural characteristics with various other compounds known for their biological activities. A comparative analysis highlights its unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
GHRP-6 | Hexapeptide | Directly stimulates GH release |
Ipamorelin | Pentapeptide | Selective GHS-R agonist |
CJC-1295 | Modified peptide | Long half-life, sustained GH release |
BMS-317180's combination of a carbamate and tetrazole moiety distinguishes it from these compounds, potentially enhancing its efficacy and selectivity.
Properties
CAS No. |
295337-71-2 |
---|---|
Molecular Formula |
C21H33N7O5 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate |
InChI |
InChI=1S/C21H33N7O5/c1-21(2,22)19(30)24-17(15-32-14-16-8-4-3-5-9-16)18-25-26-27-28(18)11-13-33-20(31)23-10-6-7-12-29/h3-5,8-9,17,29H,6-7,10-15,22H2,1-2H3,(H,23,31)(H,24,30)/t17-/m1/s1 |
InChI Key |
KJXOYJXMFGXDRR-QGZVFWFLSA-N |
SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(hydroxybutyl)carbamic acid 2-(5-(1-(2-amino-2-methylpropionylamino)-2-benzyloxyethyl)tetrazol-1-yl)ethyl ester BMS 317180 BMS-317180 BMS317180 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.